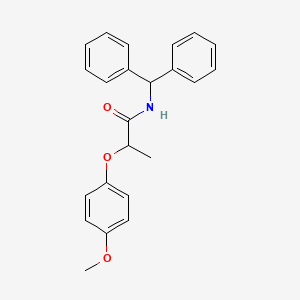![molecular formula C21H17FN2O3 B4399459 N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B4399459.png)
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide
Vue d'ensemble
Description
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide, commonly known as FL118, is a novel anticancer drug that has shown promising results in preclinical studies. It belongs to the class of small-molecule drugs that target multiple signaling pathways to induce cancer cell death.
Mécanisme D'action
FL118 targets multiple signaling pathways involved in cancer cell survival and proliferation. It inhibits the activity of several proteins, including MDM2, XIAP, and survivin, which are overexpressed in cancer cells and contribute to their survival. FL118 also activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells. Moreover, FL118 has been found to inhibit the activity of STAT3, a transcription factor that plays a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FL118 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits the activity of several proteins that contribute to cancer cell survival and proliferation. FL118 has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. Moreover, FL118 has been found to be effective in overcoming drug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FL118 is its broad-spectrum anticancer activity, which makes it a potential candidate for the treatment of various types of cancer. FL118 has also been found to be effective in overcoming drug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer drugs. However, one of the limitations of FL118 is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of FL118. One of the directions is the development of more efficient synthesis methods to increase the yield and purity of the final product. Another direction is the optimization of the dosing regimen to maximize the therapeutic efficacy of FL118. Moreover, the combination of FL118 with other anticancer drugs is a potential direction for future research. Finally, the development of FL118 as a targeted therapy for specific types of cancer is also a potential direction for future research.
Conclusion:
FL118 is a novel anticancer drug that has shown promising results in preclinical studies. It targets multiple signaling pathways involved in cancer cell survival and proliferation and has been found to be effective in inhibiting the growth of various cancer cell lines. FL118 has also been found to be effective in overcoming drug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer drugs. However, further research is needed to optimize the dosing regimen and develop FL118 as a targeted therapy for specific types of cancer.
Applications De Recherche Scientifique
FL118 has been extensively studied for its anticancer activity in preclinical studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective in inhibiting tumor growth in animal models of cancer. Moreover, FL118 has been found to be effective in overcoming drug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer drugs.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c1-27-19-9-5-3-7-17(19)21(26)24-18-8-4-2-6-16(18)20(25)23-15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQQCVVVXBBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4399379.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)
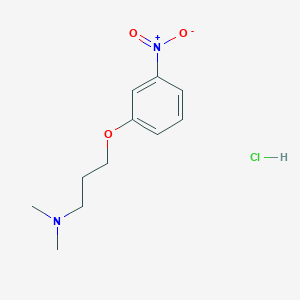
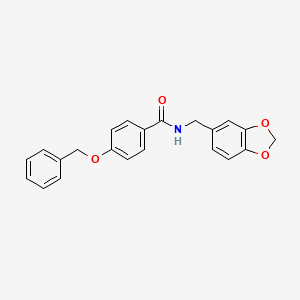

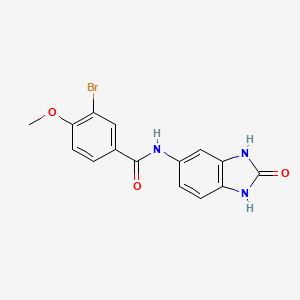
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4399439.png)
![3-(allyloxy)-N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399451.png)
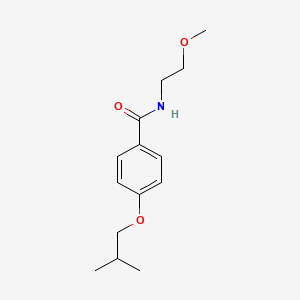
![1-[(4-phenoxyphenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4399472.png)
![1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4399479.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4399483.png)
